molecular formula C13H11F2N B8199555 4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine

4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8199555
M. Wt: 219.23 g/mol
InChI Key: LWZSXGQWFYTLRF-UHFFFAOYSA-N
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Description

4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Amination: The amine group is introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding biphenyl derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Difluoro-4’-methyl-[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5-difluoro-2-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)12(15)7-13(10)16/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSXGQWFYTLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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